molecular formula C12H28BrN B3051922 1-Butanamine, N,N-dibutyl-, hydrobromide CAS No. 37026-85-0

1-Butanamine, N,N-dibutyl-, hydrobromide

Cat. No. B3051922
CAS RN: 37026-85-0
M. Wt: 266.26 g/mol
InChI Key: ZEOQPNRYUCROGZ-UHFFFAOYSA-N
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Description

“1-Butanamine, N,N-dibutyl-, hydrobromide” is a chemical compound with the formula C12H27Br2N. It has a molecular weight of 345.157 . It is also known by other names such as Dibutylamine, Di-n-butylamine, N-Dibutylamine, n-Butyl-1-butanamine, di-Normal-butylamine, Dibutilamina .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanamine backbone with two dibutyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” is a highly flammable liquid. It has a molecular weight of 345.157 and a CAS Registry Number of 59777-83-2 . It also has a density of 0.778g/mL at 25°C (lit.) .

Safety and Hazards

“1-Butanamine, N,N-dibutyl-, hydrobromide” is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation and serious eye irritation. It is fatal in contact with skin or if inhaled .

properties

IUPAC Name

N,N-dibutylbutan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.BrH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQPNRYUCROGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480971
Record name 1-Butanamine, N,N-dibutyl-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37026-85-0
Record name 1-Butanamine, N,N-dibutyl-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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